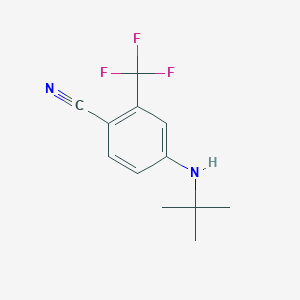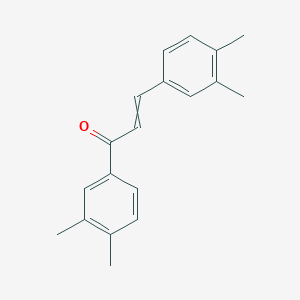![molecular formula C11H27O3PSi B12535085 Dimethyl[3-(triethoxysilyl)propyl]phosphane CAS No. 719300-31-9](/img/structure/B12535085.png)
Dimethyl[3-(triethoxysilyl)propyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[3-(triethoxysilyl)propyl]phosphane is an organophosphorus compound with the molecular formula C11H27O6PSi. It is characterized by the presence of both phosphane and silane functional groups, making it a versatile compound in various chemical applications. The compound is known for its ability to form stable bonds with both organic and inorganic substrates, which makes it useful in a wide range of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl[3-(triethoxysilyl)propyl]phosphane typically involves the reaction of a phosphine with a silane compound. One common method is the reaction of dimethylphosphine with 3-(triethoxysilyl)propyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction can be represented as follows:
(CH3
Propiedades
Número CAS |
719300-31-9 |
|---|---|
Fórmula molecular |
C11H27O3PSi |
Peso molecular |
266.39 g/mol |
Nombre IUPAC |
dimethyl(3-triethoxysilylpropyl)phosphane |
InChI |
InChI=1S/C11H27O3PSi/c1-6-12-16(13-7-2,14-8-3)11-9-10-15(4)5/h6-11H2,1-5H3 |
Clave InChI |
SORHNUMPIXVPAJ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCP(C)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)




![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)




![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)

![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
